![molecular formula C6H4N2S B1257052 Thiéno[3,4-b]pyrazine CAS No. 272-43-5](/img/structure/B1257052.png)
Thiéno[3,4-b]pyrazine
Vue d'ensemble
Description
Thieno[3,4-b]pyrazine (TBP) is an organic compound with the molecular formula C5H4N2. It is a heterocyclic aromatic compound containing a five-membered ring with two nitrogen atoms, one at the 3-position and one at the 4-position. TBP is a colorless solid that is soluble in organic solvents and is used in a variety of applications, including as a reagent in organic synthesis and as a fluorescent dye.
Applications De Recherche Scientifique
Cellules solaires sensibilisées par colorant (DSSC)
Des colorants à base de thiéno[3,4-b]pyrazine ont été conçus pour améliorer les propriétés optiques dans les DSSC. Ces colorants, tels que TP1 et TP2, utilisent le pont π de this compound pauvre en électrons pour obtenir des propriétés optiques divergentes. TP1 présente une absorption de la lumière large et intense sur l’ensemble du spectre visible, tandis que TP2 présente une absorption localisée culminant au centre de la région visible. Cela se traduit par des rendements de conversion de puissance élevés et répond aux exigences de transparence pour le photovoltaïque intégré aux bâtiments .
Applications des OLED dans le proche infrarouge
Des polymères conjugués alternés incorporant des unités de this compound ont été synthétisés pour des applications d’OLED dans le proche infrarouge. Ces polymères présentent des bandgaps modérés et une forte émission rouge foncé/proche infrarouge à l’état solide, ce qui les rend adaptés aux dispositifs d’électroluminescence à haute performance .
Matériaux organiques à faible bande interdite
Les dérivés de this compound à cycles condensés sont des composants puissants pour créer des matériaux à faible bande interdite. Ces matériaux sont essentiels pour le développement de semi-conducteurs organiques ayant des applications dans le photovoltaïque et l’électronique .
Systèmes donneur-accepteur
Les oligothiophènes à base de this compound servent de modèles simples pour les systèmes donneur-accepteur. Ce sont des précurseurs réglables pour les matériaux conjugués à faible bande interdite, qui sont essentiels pour diverses applications optoélectroniques .
Précurseurs de matériaux conjugués
De nouvelles méthodes de synthèse ont été développées pour la préparation de dérivés dihalogénés et ditriflato de this compound. Ces intermédiaires sont utilisés pour produire une variété de matériaux difonctionnalisés qui servent de précurseurs à des polymères conjugués ayant des applications potentielles dans l’électronique organique .
Mécanisme D'action
Target of Action
Thieno[3,4-B]pyrazine is primarily used in the development of conjugated polymers . These polymers combine a thieno[3,4-B]pyrazine unit with different benzene-based donor units . The compound’s primary targets are therefore the electron-rich donor units in these polymers .
Mode of Action
Thieno[3,4-B]pyrazine interacts with its targets through π-π stacking interactions . This interaction leads to the formation of conjugated systems , which are responsible for the unique electronic properties of these materials .
Biochemical Pathways
It’s known that the compound plays a crucial role in thesynthesis of low band gap materials . These materials have applications in photovoltaic devices .
Pharmacokinetics
It’s known that the compound has anarrow band gap and a high-lying LUMO . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The interaction of Thieno[3,4-B]pyrazine with its targets results in the formation of materials with unique optoelectronic properties . For instance, polymers based on Thieno[3,4-B]pyrazine exhibit strong deep red/near-infrared emitting in the solid state . These properties make Thieno[3,4-B]pyrazine-based materials ideal for use in organic light-emitting diodes (OLEDs) .
Action Environment
The action of Thieno[3,4-B]pyrazine can be influenced by various environmental factors. For example, the composition of the electrolyte in dye-sensitized solar cells can enhance the optical properties of Thieno[3,4-B]pyrazine-based dyes . Furthermore, the light absorption properties of these dyes can be tuned to fit well with the human eye sensitivity spectrum, making them suitable for building-integrated photovoltaics (BIPV) .
Safety and Hazards
Orientations Futures
Thieno[3,4-B]pyrazine-based materials have seen significant advances in recent years, primarily in response to the increasing demand for reduced band gap materials in photovoltaic devices . Future research may focus on further exploring the properties and potential applications of Thieno[3,4-B]pyrazine and its derivatives .
Analyse Biochimique
Biochemical Properties
Thieno[3,4-B]pyrazine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various donor-acceptor polymeric materials, influencing their electronic and optical properties . The compound’s ability to engage in donor-acceptor interactions is pivotal in its function within biochemical systems. These interactions often involve the transfer of electrons between Thieno[3,4-B]pyrazine and other biomolecules, thereby modulating their activity and stability .
Cellular Effects
Thieno[3,4-B]pyrazine exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in dye-sensitized solar cells, Thieno[3,4-B]pyrazine-based dyes have been designed to enhance optical properties, which indirectly affects cellular processes by altering the light absorption and energy conversion efficiency . Additionally, the compound’s interaction with cellular components can lead to changes in metabolic flux and the levels of specific metabolites .
Molecular Mechanism
At the molecular level, Thieno[3,4-B]pyrazine exerts its effects through several mechanisms. One of the primary mechanisms involves its role as a non-fullerene acceptor in organic solar cells, where it participates in electron transfer processes . The compound’s unique structure allows it to form stable complexes with other molecules, facilitating efficient electron transport. Furthermore, Thieno[3,4-B]pyrazine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thieno[3,4-B]pyrazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Thieno[3,4-B]pyrazine-based materials exhibit stable electronic properties over extended periods, making them suitable for long-term applications .
Dosage Effects in Animal Models
The effects of Thieno[3,4-B]pyrazine vary with different dosages in animal models. At lower doses, the compound has been found to be relatively non-toxic and effective in modulating biochemical pathways . At higher doses, Thieno[3,4-B]pyrazine can exhibit toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
Thieno[3,4-B]pyrazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s role in electron transfer processes is particularly noteworthy, as it can influence the activity of enzymes involved in redox reactions . Additionally, Thieno[3,4-B]pyrazine can affect metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Thieno[3,4-B]pyrazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of Thieno[3,4-B]pyrazine within tissues is also influenced by its chemical properties, including its solubility and affinity for different biomolecules .
Subcellular Localization
Thieno[3,4-B]pyrazine’s subcellular localization is a critical factor in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, Thieno[3,4-B]pyrazine may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of Thieno[3,4-B]pyrazine is essential for elucidating its precise mechanisms of action.
Propriétés
IUPAC Name |
thieno[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-8-6-4-9-3-5(6)7-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDVJGBXKADLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=CSC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575838 | |
| Record name | Thieno[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
272-43-5 | |
| Record name | Thieno[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Thieno[3,4-b]pyrazine?
A1: The molecular formula of Thieno[3,4-b]pyrazine is C6H4N2S, and its molecular weight is 136.18 g/mol. []
Q2: How can the structure of Thieno[3,4-b]pyrazine be confirmed?
A2: The structure of TP and its derivatives can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry. [, , , , , , ]
Q3: Why is Thieno[3,4-b]pyrazine considered a promising building block for low band gap materials?
A3: TP exhibits electron-deficient properties due to the presence of the pyrazine ring. This makes it an attractive building block for creating donor-acceptor (D-A) conjugated polymers, which often possess narrow band gaps desirable for applications like organic photovoltaics. [, , , , ]
Q4: How does the structure of Thieno[3,4-b]pyrazine influence its optical properties?
A4: The presence of the fused-ring structure in TP contributes to its unique optical characteristics. For example, extending the conjugation length of TP by incorporating fused aromatic rings like acenaphtho[1,2-b]thieno[3,4-e]pyrazine or thieno[3′,4′:5,6]pyrazino[2,3-f][1,10]phenanthroline can further reduce the band gap compared to simple TP. [, ]
Q5: Can the absorption and emission properties of Thieno[3,4-b]pyrazine be tuned?
A5: Yes, the optical properties of TP derivatives can be fine-tuned by introducing various substituents at the 2,3-positions. For instance, electron-donating groups like alkoxy chains can increase the band gap, while electron-withdrawing groups generally lead to a decrease in the band gap. [, , , , ]
Q6: What are the potential applications of Thieno[3,4-b]pyrazine-based materials in organic electronics?
A6: TP derivatives have shown promise for use in various optoelectronic devices, including:
- Organic Solar Cells (OSCs): TP-based D-A polymers have been investigated as electron-accepting materials in OSCs, exhibiting promising power conversion efficiencies. [, , , , , , , , ]
- Organic Field-Effect Transistors (OFETs): The charge transport properties of TP-based polymers have been explored in OFETs, showcasing potential for use in flexible electronics. [, , , , ]
- Electrochromic Devices: Some TP derivatives demonstrate reversible color changes upon electrochemical oxidation and reduction, making them suitable for applications like smart windows. [, ]
- Organic Light-Emitting Diodes (OLEDs): TP-based materials have been explored for their potential in OLEDs, particularly for achieving red light emission. []
Q7: How are Thieno[3,4-b]pyrazine-based polymers typically synthesized?
A7: TP-based polymers are commonly synthesized using transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. These methods enable the formation of C-C bonds between the TP unit and other aromatic monomers, resulting in well-defined conjugated polymers. [, , , , , , , ]
Q8: What are some challenges associated with the synthesis of Thieno[3,4-b]pyrazine-based polymers?
A8: One challenge is the synthesis of well-defined TP monomers with desired substituents at the 2,3-positions. Additionally, controlling the molecular weight and polydispersity of the resulting polymers can be challenging, requiring careful optimization of polymerization conditions. [, , , ]
Q9: How does the choice of side chains affect the properties of Thieno[3,4-b]pyrazine-based polymers?
A9: The selection of side chains on the TP unit significantly influences the polymer's solubility, morphology, and electronic properties. For example, long alkyl chains are often incorporated to improve solubility in organic solvents, while the use of alkoxy chains can impact the polymer's energy levels and charge transport properties. [, , , , , ]
Q10: How has computational chemistry been employed in the study of Thieno[3,4-b]pyrazine-based materials?
A11: Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been used to investigate the electronic structure, optical properties, and charge transport characteristics of TP derivatives. These calculations provide valuable insights into the relationship between molecular structure and material properties, guiding the design of new TP-based materials with improved performance. [, , ]
Q11: What are the key structure-activity relationships (SAR) observed in Thieno[3,4-b]pyrazine-based materials for organic electronics?
A11: Key SAR trends include:
- Acceptor Strength: The electron-withdrawing ability of the TP unit is crucial for achieving low band gaps. Stronger acceptors typically lead to narrower band gaps. [, , ]
- Conjugation Length: Extending the conjugation length through the incorporation of fused rings or additional aromatic units generally results in a reduction of the band gap. [, ]
- Side Chain Effects: The choice of side chains significantly impacts solubility, morphology, and energy levels, ultimately influencing device performance. [, , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

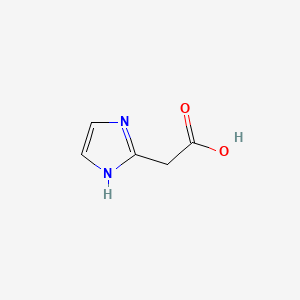

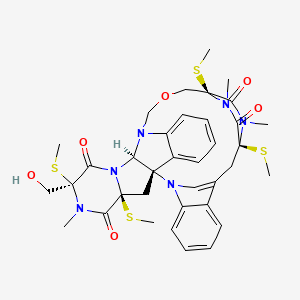
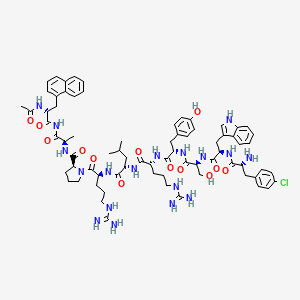

![N-[3-[2-(4-chloroanilino)-4-thiazolyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1256979.png)
![6-[(4-Methyl-1-piperidinyl)sulfonyl]-2-(4-phenyl-1-piperazinyl)quinoline](/img/structure/B1256983.png)


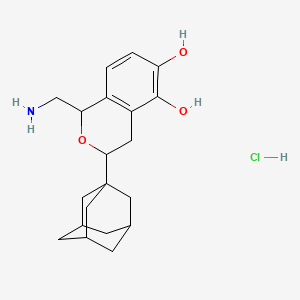
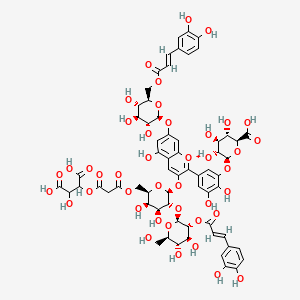

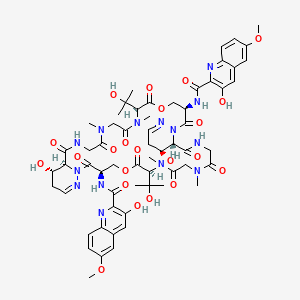
![[36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaacetyloxy-10,15,20,25,30,35-hexakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl acetate](/img/structure/B1256993.png)